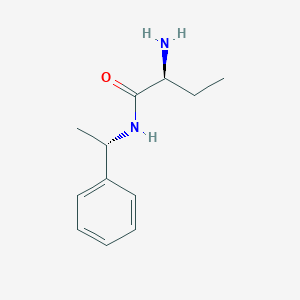
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide is a chiral compound with potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method includes the reaction of (S)-2-aminobutyric acid with (S)-1-phenylethylamine under appropriate conditions to form the amide bond. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide linkage .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. For instance, Saccharomyces cerevisiae has been used to produce enantiopure (S)-2-aminobutyric acid, which can then be further reacted with (S)-1-phenylethylamine to yield the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Aminobutyric acid: A precursor in the synthesis of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide.
(S)-1-Phenylethylamine: Another precursor used in the synthesis.
Levetiracetam: A pharmaceutical compound with a similar chiral structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with chiral targets makes it valuable in various applications, particularly in the development of enantiomerically pure pharmaceuticals .
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1 |
Clave InChI |
FTHQZSQBOAQFHK-ONGXEEELSA-N |
SMILES isomérico |
CC[C@@H](C(=O)N[C@@H](C)C1=CC=CC=C1)N |
SMILES canónico |
CCC(C(=O)NC(C)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


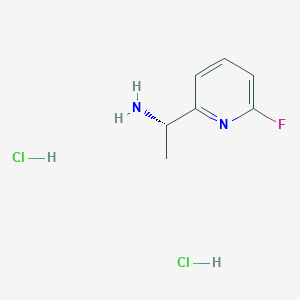
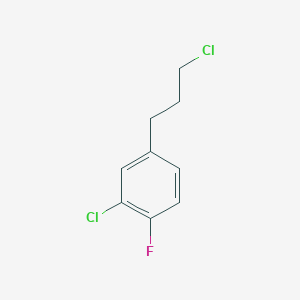
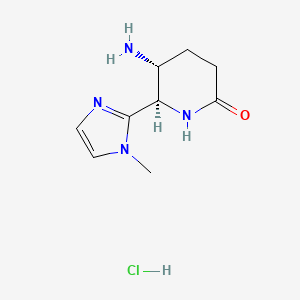

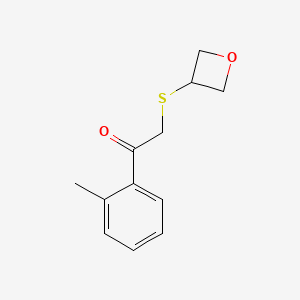
![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)
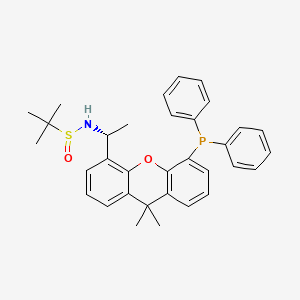

![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)


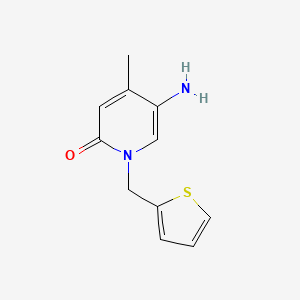
![2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13647087.png)

